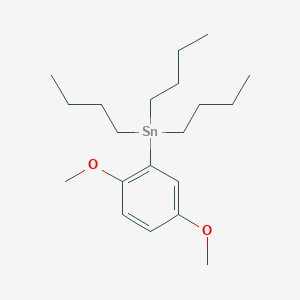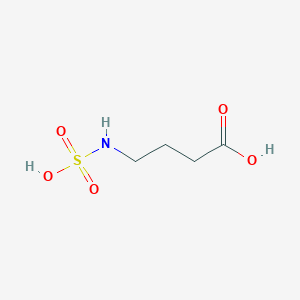![molecular formula C18H26O2 B12558744 4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione CAS No. 194420-34-3](/img/structure/B12558744.png)
4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is a complex organic compound with a unique structure that includes a bicyclic cyclohexane ring system and a methylpent-3-en-1-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the methylpent-3-en-1-yl side chain. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups to form saturated compounds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-methylpent-3-en-1-ol: A homoallylic alcohol with similar structural features but different functional groups.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl): An epoxide derivative with a similar side chain.
DAMASCENOLIDETM: A monoterpene with a similar side chain but different ring structure.
Uniqueness
4’-(4-Methylpent-3-en-1-yl)[[1,1’-bi(cyclohexan)]-3’-ene]-3,5-dione is unique due to its bicyclic ring system and the specific arrangement of functional groups.
Propiedades
Número CAS |
194420-34-3 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
5-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-13(2)4-3-5-14-6-8-15(9-7-14)16-10-17(19)12-18(20)11-16/h4,6,15-16H,3,5,7-12H2,1-2H3 |
Clave InChI |
QKOWHDXJXGOYOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)C2CC(=O)CC(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
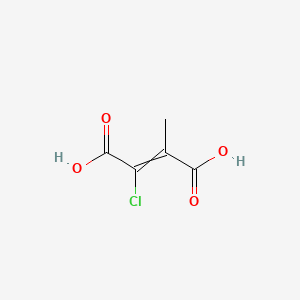
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
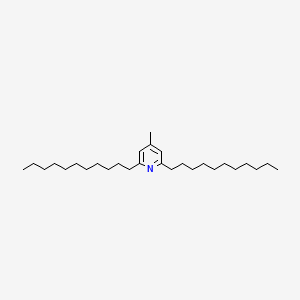
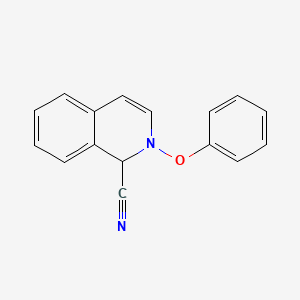
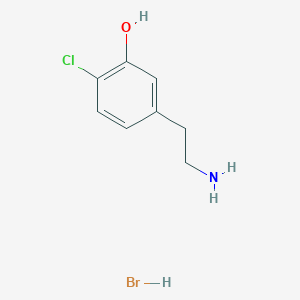

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
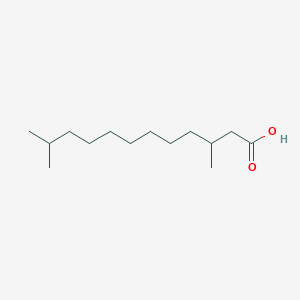
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
